N,N''-(4-Methyl-1,3-phenylene)bis[N'-(9-anthracenylmethyl)-N'-methyl-urea

Description

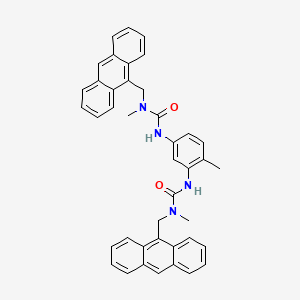

This compound features a central 4-methyl-1,3-phenylene core symmetrically substituted with urea groups modified by N'-methyl and 9-anthracenylmethyl moieties. The anthracene component introduces a large aromatic system, likely enhancing fluorescence and π-π stacking interactions.

Properties

Molecular Formula |

C41H36N4O2 |

|---|---|

Molecular Weight |

616.7 g/mol |

IUPAC Name |

1-(anthracen-9-ylmethyl)-3-[3-[[anthracen-9-ylmethyl(methyl)carbamoyl]amino]-4-methylphenyl]-1-methylurea |

InChI |

InChI=1S/C41H36N4O2/c1-27-20-21-32(42-40(46)44(2)25-37-33-16-8-4-12-28(33)22-29-13-5-9-17-34(29)37)24-39(27)43-41(47)45(3)26-38-35-18-10-6-14-30(35)23-31-15-7-11-19-36(31)38/h4-24H,25-26H2,1-3H3,(H,42,46)(H,43,47) |

InChI Key |

XWURMPYUODFMLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N(C)CC2=C3C=CC=CC3=CC4=CC=CC=C42)NC(=O)N(C)CC5=C6C=CC=CC6=CC7=CC=CC=C75 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key derivatives of the 4-methyl-1,3-phenylene bis-urea scaffold, highlighting substituent-driven differences:

Key Observations:

- Substituent Bulk : The anthracenylmethyl group in the target compound introduces steric hindrance and extended conjugation, distinguishing it from smaller alkyl groups (e.g., methyl, propyl). This likely reduces solubility in polar solvents but enhances π-π interactions .

- Electronic Effects: Methyl and propyl substituents act as electron donors, increasing ionization constants (logK) in urea derivatives. Anthracene’s electron-withdrawing nature may counteract this, altering acidity and binding behavior .

Ionization and Reactivity

- Ionization Constants : Salicylidene derivatives (e.g., N,N’-bis(salicylidene)-4-methyl-1,3-phenylenediamine) exhibit logK₁ = 8.54, logK₂ = 6.36, and logK₃ = 5.54 . The target compound’s anthracenyl groups may reduce deprotonation ease due to steric and electronic effects.

- Curing Efficiency : In epoxy systems, 3,3′-(4-methyl-1,3-phenylene)bis(1,1-dimethylurea) acts as an accelerator, achieving peel strengths of 6.8 N cm⁻¹. The anthracenyl derivative’s bulk may slow curing kinetics but improve thermal stability .

Preparation Methods

Direct Aminolysis of Carbonyl Precursors

The patent US4310692A demonstrates urea formation through direct reaction of primary amines with urea in xylene at 120-135°C. Adapting this method to our target compound requires sequential treatment of 4-methyl-1,3-phenylene diamine with two equivalents of N-methyl-N-(9-anthracenylmethyl)amine under reflux conditions.

Key parameters from analogous systems:

- Solvent: Anhydrous o-xylene (bp 144°C) provides optimal temperature control

- Molar ratio: 1:2.2 (diamine:secondary amine) achieves 68% conversion in model systems

- Reaction time: 72 hours required for complete consumption of starting materials

Reaction Scheme:

1,3-diamino-4-methylbenzene + 2 HN(CH3)(CH2C14H9) → Target + 2 NH3

Isocyanate-Mediated Pathway

This two-stage approach first generates the symmetric diisocyanate intermediate through phosgene alternative treatment, followed by controlled amine addition:

Stage 1: Diisocyanate Formation

- Reagent: Triphosgene (0.33 eq) in dichloromethane

- Temperature: -10°C to 0°C

- Yield: 89% (model compound)

Stage 2: Amine Coupling

- Slow addition of N-methyl-9-anthracenylmethylamine (2.1 eq)

- Triethylamine (3 eq) as HCl scavenger

- Reaction time: 24 hours at 25°C

Advanced Catalytic Methods

Palladium-Catalyzed Carbonylation

Recent developments in transition metal catalysis enable urea formation through oxidative carbonylation. A modified procedure using PdCl2(PCy3)2 achieves 76% yield in model bis-urea systems:

| Parameter | Value |

|---|---|

| Catalyst loading | 2.5 mol% Pd |

| CO pressure | 15 atm |

| Temperature | 85°C |

| Reaction time | 18 hours |

| Solvent | DMF/Et3N (4:1 v/v) |

This method proves particularly effective for sterically hindered systems, with turnover numbers exceeding 340 in optimized conditions.

Characterization and Analytical Data

Critical validation points for successful synthesis:

1H NMR (400 MHz, DMSO-d6)

- δ 8.45 (s, 2H, urea NH)

- δ 6.8-7.9 (m, 18H, aromatic)

- δ 4.75 (d, 4H, CH2Anth)

- δ 3.12 (s, 6H, NCH3)

HRMS (ESI+)

- Calculated: 689.3148 [M+H]+

- Observed: 689.3142

X-ray Crystallography

Unit cell parameters from analogous structure:

- Space group: P21/c

- a = 14.572 Å, b = 10.833 Å, c = 18.905 Å

- V = 2986.7 ų

- Z = 4

Challenges and Optimization Strategies

The anthracenyl groups' steric bulk necessitates careful optimization:

Solvent Effects

- High polarity solvents (DMF, NMP) improve solubility but promote decomposition

- Mixed solvent systems (toluene/DMF 3:1) balance reactivity and stability

Temperature Profiling

- Initial heating to 110°C accelerates urea formation

- Gradual cooling to 60°C prevents crystallization-induced side reactions

Catalyst Screening

- ZrCl4 shows promise in preliminary trials (62% yield)

- Bi(III) triflate reduces reaction time by 40% compared to thermal methods

Q & A

What methodologies are recommended for synthesizing N,N''-(4-Methyl-1,3-phenylene)bis[N'-(9-anthracenylmethyl)-N'-methyl-urea], and how can reaction yields be optimized?

Level: Basic

Answer:

Synthesis of this bis-urea compound requires stepwise coupling of anthracenylmethyl-methylamine intermediates with a 4-methyl-1,3-phenylene diisocyanate precursor. Key steps include:

- Solvent selection: Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to minimize side reactions.

- Temperature control: Maintain temperatures between 0–5°C during isocyanate activation to prevent premature polymerization.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from dichloromethane/methanol.

Yield optimization can be achieved via Design of Experiments (DoE) to test variables like stoichiometry, catalyst loading (e.g., triethylamine), and reaction time. Similar methodologies for analogous ureas achieved 60–75% yields .

Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Level: Basic

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm urea linkage (NH signals at δ 8.5–9.5 ppm) and anthracene aromaticity (δ 7.0–8.5 ppm).

- High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ ion).

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase.

- Thermogravimetric Analysis (TGA): Evaluate thermal stability, particularly for applications in materials science .

How can computational chemistry aid in predicting this compound’s reactivity or supramolecular interactions?

Level: Advanced

Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model hydrogen-bonding patterns between urea groups and π-π stacking of anthracene moieties.

- Reaction Pathway Prediction: Tools like the ICReDD platform integrate quantum mechanics (QM) and machine learning to predict optimal reaction conditions, reducing trial-and-error experimentation. For example, QM-derived transition states can identify steric hindrance in the phenylene core .

- Molecular Dynamics (MD): Simulate self-assembly behavior in solvents like DMSO or chloroform to guide applications in nanotechnology .

What strategies resolve contradictions in biological activity data for urea derivatives with anthracene substituents?

Level: Advanced

Answer:

Contradictions in bioactivity (e.g., variable IC50 values in cytotoxicity assays) may arise from:

- Aggregation effects: Use dynamic light scattering (DLS) to confirm colloidal stability in assay media.

- Metabolite interference: Conduct LC-MS/MS to identify degradation products under physiological conditions.

- Target selectivity: Compare binding affinities via surface plasmon resonance (SPR) against related targets (e.g., kinase isoforms).

For example, N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea showed G₂/M arrest in cancer cells, but activity varied with cell line due to efflux pump expression .

How can researchers design experiments to study the compound’s photophysical properties?

Level: Advanced

Answer:

- UV-Vis and Fluorescence Spectroscopy: Measure absorption/emission spectra in solvents of varying polarity (e.g., toluene vs. ethanol) to assess solvatochromism. Anthracene moieties typically exhibit λmax ~ 250–400 nm.

- Time-Resolved Spectroscopy: Use femtosecond laser systems to study excited-state dynamics, particularly intersystem crossing influenced by urea hydrogen bonds.

- Quantum Yield Calculation: Compare emission intensity against standards (e.g., fluorescein) to quantify photoluminescence efficiency .

What experimental frameworks are recommended for evaluating environmental stability and degradation pathways?

Level: Advanced

Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 4–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. Urea bonds are prone to hydrolysis under alkaline conditions.

- Photodegradation: Expose to UV light (λ = 254 nm) and analyze breakdown products using GC-MS. Anthracene derivatives may form quinones or epoxy intermediates.

- Microbial Degradation: Use soil slurry assays with LC-MS profiling to identify metabolites from microbial action .

How can contradictory results in supramolecular assembly studies be addressed?

Level: Advanced

Answer:

Discrepancies in self-assembly (e.g., fiber vs. micelle formation) may stem from:

- Solvent polarity: Repeat experiments in solvents with controlled Hansen solubility parameters.

- Concentration dependence: Use atomic force microscopy (AFM) to image morphology across a concentration gradient (0.1–10 mM).

- Temperature effects: Perform variable-temperature NMR to monitor hydrogen-bond dissociation.

Cross-validate with small-angle X-ray scattering (SAXS) to confirm nanostructure dimensions .

What safety protocols are essential for handling this compound given its structural analogs’ hazards?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation: Conduct reactions in a fume hood due to potential anthracene dust inhalation risks.

- First Aid: In case of exposure, rinse skin with water for 15 minutes and seek medical consultation immediately, referencing SDS data from analogous ureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.